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Compound of Interest

Compound Name: 1-benzyl-1H-indole

Cat. No.: B1203069 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-benzyl-1H-indole is a significant heterocyclic compound that serves as a cornerstone in the

fields of medicinal chemistry and materials science. As a derivative of indole, the structure is

characterized by a benzyl group attached to the nitrogen atom of the indole ring. This

modification not only alters the fundamental physicochemical properties of the parent indole but

also provides a versatile scaffold for synthesizing a diverse array of biologically active

molecules. The addition of the benzyl group often enhances lipophilicity, influencing the

compound's interaction with biological targets and its pharmacokinetic profile.[1]

Derivatives of the 1-benzyl-indole core have demonstrated a wide spectrum of pharmacological

activities, including potential as tyrosinase inhibitors, anticancer agents, and anti-inflammatory

drugs.[2][3][4][5] A comprehensive understanding of the core physicochemical properties of 1-
benzyl-1H-indole is therefore paramount for any researcher aiming to design and develop

novel therapeutics based on this privileged scaffold. This guide offers an in-depth exploration of

these properties, supported by experimental protocols and an analysis of their relevance in a

drug development context.
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The foundational step in characterizing any lead compound is to establish its fundamental

physicochemical properties. These parameters govern a molecule's behavior in both chemical

and biological systems, directly impacting its absorption, distribution, metabolism, and excretion

(ADME) profile.

General Properties
The key identifying and physical properties of 1-benzyl-1H-indole are summarized below. The

molecule is a solid at room temperature, crystallizing upon cooling from its molten state.[6]

Property Value Source

Molecular Formula C₁₅H₁₃N [7][8][9]

Molecular Weight 207.27 g/mol [7][8]

CAS Number 3377-71-7 [7][9]

Appearance Crystalline Solid [6]

Melting Point 42–43 °C [6]

Boiling Point 133–138 °C (at 0.3 mmHg) [6]

Solubility Profile & Lipophilicity
A compound's solubility and lipophilicity are critical determinants of its suitability as a drug

candidate.

Aqueous Solubility: 1-benzyl-1H-indole is reported to be insoluble in water.[10] This is a

direct consequence of its molecular structure, which is dominated by the large, nonpolar

aromatic surfaces of the indole and benzyl rings. This inherent lipophilicity is a common

feature of N-benzyl indole derivatives and presents a significant challenge in drug

development, often leading to poor oral bioavailability.[4]

Organic Solubility: The compound is soluble in various organic solvents, including diethyl

ether and dimethyl sulfoxide (DMSO), which are commonly used during its synthesis and

extraction.[6]
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Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential

solubility between an organic (n-octanol) and aqueous phase. A higher LogP indicates

greater lipophilicity. The calculated LogP for 1-benzyl-1H-indole is approximately 4.3,

confirming its highly lipophilic nature.[7][10]

Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and structural

confirmation of 1-benzyl-1H-indole. The following data represent the characteristic spectral

signature of the molecule.

Technique Key Data and Interpretation

¹H NMR

In CDCl₃, the spectrum exhibits a characteristic

singlet for the benzylic protons (CH₂) at ~5.21

ppm. A doublet at ~6.52 ppm corresponds to the

C3-H of the indole ring. The remaining aromatic

protons from both the indole and benzyl rings

appear as a complex multiplet between 7.0 and

7.7 ppm.[6]

¹³C NMR

Standard analysis would reveal distinct signals

for the benzylic carbon alongside the aromatic

carbons of the two ring systems. Public

databases like PubChem can be consulted for

spectral data.[7]

IR Spectroscopy

The infrared spectrum would show characteristic

C-H stretching vibrations for the aromatic and

aliphatic (benzylic CH₂) groups, as well as C=C

stretching bands associated with the aromatic

rings.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS)

is used to confirm the molecular weight, with the

molecular ion peak (M⁺) expected at m/z 207.[7]
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The synthesis of 1-benzyl-1H-indole is typically achieved through a straightforward and high-

yielding N-alkylation reaction. This procedure is robust and widely utilized in synthetic

chemistry.

Synthetic Workflow
The process involves the deprotonation of indole followed by a nucleophilic substitution with

benzyl bromide.

Reactants Conditions

Indole

Indolyl Anion
(Deprotonated Intermediate)

Deprotonation

Benzyl Bromide

1-benzyl-1H-indole

Base (KOH) Solvent (DMSO)

Nucleophilic Attack
(SN2)

Click to download full resolution via product page

Caption: Synthetic pathway for 1-benzyl-1H-indole.

Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic

Syntheses, which ensures high reliability and reproducibility.[6]

Materials and Reagents:

Indole (1.0 eq)

Potassium Hydroxide (KOH) pellets, crushed (4.0 eq)
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Benzyl Bromide (2.0 eq)

Dimethyl Sulfoxide (DMSO)

Diethyl ether

Water

Calcium Chloride (anhydrous)

Procedure:

Setup: Charge a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar with 200 mL

of DMSO and 26.0 g of crushed KOH pellets.

Deprotonation: Stir the mixture at room temperature for 5 minutes. Add 11.7 g of indole to

the flask. Continue stirring for 45 minutes to ensure complete formation of the indolyl anion.

Alkylation: Add 34.2 g of benzyl bromide to the reaction mixture. An ice-water bath can be

used to moderate the initial exothermic reaction. Stir for an additional 45 minutes.[6]

Workup: Dilute the reaction mixture with 200 mL of water. Transfer the mixture to a

separatory funnel and extract three times with 100-mL portions of diethyl ether.

Washing: Wash each ether layer sequentially with three 50-mL portions of water to remove

residual DMSO and salts.

Drying and Concentration: Combine the organic layers and dry over anhydrous calcium

chloride. Remove the diethyl ether using a rotary evaporator.

Purification: Distill the residue under reduced pressure (approx. 15 mm) to remove excess

benzyl bromide. The final product, 1-benzyl-1H-indole, is then distilled at a boiling point of

133–138 °C (0.3 mm), yielding 17.5–18.4 g (85–89%).[6] The distillate crystallizes upon

cooling.

Causality Behind Experimental Choices:
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Solvent: DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation

while leaving the indolyl anion relatively "naked" and highly nucleophilic.[11][12]

Base: A strong base like KOH is required to deprotonate the indole nitrogen (pKa ≈ 17),

which is only weakly acidic.[11][12]

Purification: The multi-step washing and distillation process is critical for removing unreacted

starting materials and the high-boiling DMSO solvent to yield a product of high purity.

Relevance and Applications in Drug Development
The physicochemical properties of 1-benzyl-1H-indole are not just academic data points; they

are critical parameters that guide its application in medicinal chemistry.

Key Physicochemical Properties

Implications for Drug Design

Therapeutic Applications
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Caption: Role of 1-benzyl-1H-indole in medicinal chemistry.

The high lipophilicity conferred by the benzyl group can enhance a molecule's ability to cross

cellular membranes, a desirable trait for targeting intracellular proteins. However, this same

property often results in poor aqueous solubility, which can severely limit oral bioavailability and

complicate formulation.[4] Drug development professionals must therefore employ strategic

modifications to the core scaffold—such as the addition of polar functional groups—to strike a

balance between permeability and solubility.

The 1-benzyl-indole framework has proven to be a highly productive starting point for

discovering potent therapeutics. For example, further substitution on this scaffold has led to the

development of submicromolar inhibitors of cytosolic phospholipase A2α (cPLA2α), a key

enzyme in the inflammatory cascade.[4] Similarly, derivatives have been synthesized and

evaluated for potent antimicrobial and anticancer activities, demonstrating the platform's

versatility.[3]

Conclusion
1-benzyl-1H-indole is a compound of significant interest, characterized by its high lipophilicity,

poor aqueous solubility, and well-defined spectroscopic signature. Its synthesis is efficient and

scalable, making it a readily accessible building block for chemical exploration. For researchers

in drug discovery, the 1-benzyl-indole scaffold represents a "privileged structure"—a molecular

framework that is a recurring motif in successful therapeutic agents. A thorough understanding

of its core physicochemical properties is the essential first step in harnessing its full potential to

create the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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